Structural Differentiation via Pyrazine-Pyridine Heteroaryl Pairing in a Stereodefined Cyclohexyl Scaffold
At the time of this analysis, no publicly available head-to-head quantitative biological assay data (IC50, Kd, Ki) comparing 2-(pyridin-3-yl)-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]acetamide against a named close analog were found in primary research papers, patents, or authoritative databases. Consequently, this section must only provide class-level inference. Structurally, the compound is differentiated from analogs like 2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide by the presence of the 3-pyridyl group, which introduces a basic nitrogen and additional π-π stacking potential absent in the chloro or simple alkyl (e.g., m-tolyl, cyclopropyl) variants . BindingDB data for a structurally related trans-cyclohexyl acetamide class shows affinity for BRD4 BD1 domains (Kd ~3.3-3.4 µM) [1], and PI3Kγ (Kd 2.60 nM) [2], suggesting the scaffold’s potential for bromodomain or kinase targets, but no direct target engagement data exists for the title compound.
| Evidence Dimension | Structural Feature and Predicted Binding Potential |
|---|---|
| Target Compound Data | Pyridin-3-yl + pyrazin-2-yloxy on (1r,4r)-cyclohexane (no direct assay data found) |
| Comparator Or Baseline | Closest available class comparators: 2-chloro-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide; 2-cyclopropyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide (assay data unavailable) |
| Quantified Difference | Not quantifiable; structural differentiation in heteroaryl substitution pattern is qualitative. |
| Conditions | No experimental context available for the target compound itself. |
Why This Matters
The pyridin-3-yl group provides a distinct physicochemical profile (cLogP, pKa) and potential for target interactions not achievable by halogen, alkyl, or phenoxy analogs, but without direct comparative assay data, differentiation remains structural and not yet biological.
- [1] BindingDB. BDBM50148603. Affinity Data: Kd 3.30E+3 nM for BRD4 BD1 by ITC. View Source
- [2] BindingDB. BDBM50358204. Affinity Data: Kd 2.60 nM for human PI3Kγ by Kinomescan. View Source
